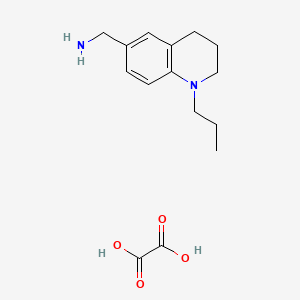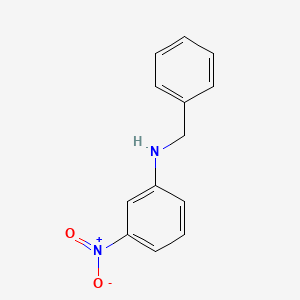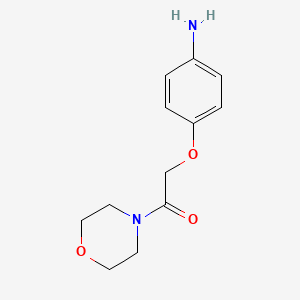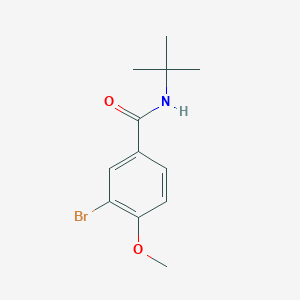
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid
描述
Synthesis Analysis
The synthesis of compounds related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid involves several steps, including refluxing with glacial acetic acid in the presence of fused ZnCl2 and condensing with other compounds to achieve desired structures. For example, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one preparation is a critical step in synthesizing related compounds with significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals that the methoxy group is almost coplanar with the phenyl ring, with the acetic acid substituent tilted relative to the ring. This structural arrangement influences the compound's physical and chemical properties, including its interaction with other molecules (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid are significantly influenced by their molecular structure. For instance, the presence of bromine atoms and acetic acid groups in the molecule can lead to unique reactivity patterns, such as in the synthesis of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, which exhibited good antimicrobial activity (Mayekar, Yathirajan, Narayana, Sarojini, & Kumari, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. For example, the crystal structure analysis of 2-oxo-1,2-dihydropyridine-1-acetic acid provides insights into the compound's solid-state configuration, which can influence its reactivity and interaction with biological systems (Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental to understanding the compound's applications in synthesis and its potential biological activity. The study of the charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid reveals the impact of molecular structure on its electronic properties and interactions with other molecules (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016).
科学研究应用
Synthesis and Characterization
- Research has shown the synthesis and characterization of various compounds utilizing derivatives of bromonaphthalene, which is structurally related to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. For instance, Sherekar, Kakade, and Padole (2021) synthesized compounds with antimicrobial properties using 4-bromonaphthalen-1-ol, which is similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in its bromonaphthalene component (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Studies
- A study by Mayekar et al. (2010) focused on synthesizing 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety, indicating the potential of bromonaphthalene derivatives in antimicrobial applications. This study highlights the relevance of derivatives like 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid in antimicrobial research (Mayekar et al., 2010).
Herbicidal Applications
- Wang et al. (2016) described the synthesis of 2-(aryloxyacetyl)cyclohexane-1,3-diones, which included a compound structurally similar to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This compound showed promising herbicidal activity and crop safety, demonstrating the potential agricultural applications of such derivatives (Wang et al., 2016).
Oxidation Studies
- The oxidation of derivatives of bromonaphthalene, like 2-methylnaphthalene, was studied by Mamchur and Galstyan (2004), providing insights into the chemical behavior of similar compounds under oxidative conditions. This research is pertinent to understanding the chemical properties of 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid (Mamchur & Galstyan, 2004).
Chemosensor Applications
- In 2014, Song et al. developed a fluorescent sensor using a compound with structural similarities to 2-((1-Bromonaphthalen-2-yl)oxy)acetic acid. This research suggests the potential use of such compounds in developing sensors for ions in aqueous solutions (Song et al., 2014).
安全和危害
属性
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQQUCWIZZKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351734 | |
| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Bromonaphthalen-2-yl)oxy)acetic acid | |
CAS RN |
41791-59-7 | |
| Record name | [(1-bromo-2-naphthyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1-bromonaphthalen-2-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)


![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)








